1-Isobutylpiperidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylpropyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-8(2)7-10-6-4-3-5-9(10)11/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOXDDQLNSTLNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Derivatization and Structure Reactivity/property Relationships Srpr
Systematic Modification of the 1-Isobutylpiperidin-2-one Scaffold
Systematic modification of the parent compound involves altering specific regions of the molecule to observe the resulting changes in its behavior. This can include changing the nature of the substituent on the nitrogen atom, adding new functional groups to the piperidinone ring, or constructing more complex polycyclic systems.
The isobutyl group attached to the nitrogen atom of the piperidin-2-one ring is a key site for modification. wikipedia.org In medicinal chemistry, altering N-alkyl substituents is a common strategy to modulate properties such as lipophilicity, metabolic stability, and receptor binding affinity. wikipedia.org By replacing the isobutyl group with other alkyl or aryl groups, the steric and electronic profile of the molecule can be significantly changed. For instance, substituting the branched isobutyl group with a smaller, linear group like methyl or ethyl can reduce steric hindrance, potentially improving interaction with biological targets. Conversely, introducing larger or more complex groups can enhance specificity or introduce new functionalities.
Table 1: Comparison of N-Alkyl Group Variations on the Piperidin-2-one Scaffold
| N-Substituent | Formula | Key Characteristics | Potential Impact on Properties |
|---|---|---|---|
| Methyl | -CH₃ | Smallest alkyl group, low steric bulk. | Increases polarity compared to larger alkyls. |
| Ethyl | -C₂H₅ | Small, linear alkyl group. | Modest increase in lipophilicity. |
| Isobutyl (Parent) | -CH₂CH(CH₃)₂ | Branched-chain alkyl group. | Provides a specific steric profile and lipophilicity. |
| Cyclopentyl | -C₅H₉ | Cyclic alkyl group, rigid structure. | Introduces conformational rigidity, potentially improving binding affinity. |
The piperidine-2-one ring itself offers multiple positions for the introduction of new functional groups, a process often referred to as ring decoration or functionalization. researchgate.net The addition of substituents at the C3, C4, C5, or C6 positions can dramatically alter the molecule's shape, polarity, and reactivity. ontosight.ai Synthetic strategies such as alkylation, acylation, or condensation reactions can be employed to create a wide array of derivatives. ucl.ac.uk For example, the introduction of a methyl group at the 5-position has been noted in advanced derivatives. miguelprudencio.com Furthermore, the incorporation of additional carbonyl groups to form piperidin-2,4-diones or piperidine-2,4,6-triones creates derivatives with distinct chemical properties and potential for further reactions. ucl.ac.uknih.gov
Table 2: Potential Substitution Patterns on the Piperidin-2-one Ring
| Position | Type of Substituent | Example Functional Group | Synthetic Approach |
|---|---|---|---|
| C3 | Alkyl/Aryl | Phenyl group | Condensation or cyclization reactions. ontosight.ai |
| C4 | Alkyl/Aryl | 4-methylphenyl group | Condensation or cyclization reactions. ontosight.ai |
| C5 | Alkyl/Keto | Methyl group, Diallyl group | Alkylation, Michael addition. miguelprudencio.comnih.gov |
To explore more complex chemical space, the this compound scaffold can be incorporated into polycyclic systems. This leads to two main classes of analogues: fused and spiro compounds. In fused-ring systems, the piperidine (B6355638) ring shares two or more atoms with another ring. cas.cz In spiro analogues, a single carbon atom (the spiroatom) is common to both the piperidine ring and a second ring system. nih.govrsc.org These advanced structures create rigid, three-dimensional architectures that can present functional groups in precise orientations. The construction of these complex skeletons is a significant challenge in synthetic chemistry, often requiring multi-step sequences or specialized cycloaddition reactions. rsc.org The unique topography of spiro and fused derivatives makes them valuable for investigating highly specific molecular interactions.
Synthesis of Advanced Derivatives
Building upon the fundamental modifications, the synthesis of advanced derivatives focuses on creating more complex molecules with tailored functionalities. This includes linking piperidine units via amide bonds or constructing intricate fused heterocyclic systems.
Amide bonds are a cornerstone of many biologically active molecules and advanced materials. Incorporating amide functionality into derivatives of this compound can be achieved through various synthetic routes. One approach involves the reaction of an amine-substituted piperidine precursor with a carboxylic acid or its activated derivative. nih.gov Another powerful method is the catalytic aminocarbonylation of halo-imidazo[a]pyridine derivatives, which can produce amide and α-ketoamide products in high yields. mdpi.com Research on related piperidine structures has shown that introducing amide-containing side chains, such as N-benzoyl-N-phenylamino groups, is a key strategy in structure-activity relationship (SAR) studies. nih.gov These synthetic methods allow for the creation of a diverse range of derivatives where the piperidine moiety is connected to other chemical fragments through a stable amide linkage. A one-pot cyclization/reduction cascade of halogenated amides also provides an efficient route to substituted piperidines. nih.govmdpi.com
Table 3: Representative Amide-Linked Derivative Syntheses
| Starting Moiety | Reagent/Reaction Type | Resulting Derivative Class | Reference Concept |
|---|---|---|---|
| Halogenated Amide Precursor | Triflic anhydride (B1165640) activation, NaBH₄ reduction, intramolecular cyclization | N-Substituted Piperidines | One-pot cyclization/reduction. nih.govmdpi.com |
| Iodo-heterocycle | Amine, Carbon Monoxide, Pd-catalyst | Heterocyclyl-carboxamides | Catalytic Aminocarbonylation. mdpi.com |
| 1-Benzyl-4-(aminoethyl)piperidine | Benzoyl Chloride | N-Benzoyl-piperidine derivatives | Acylation of amine precursor. nih.gov |
The synthesis of fused heterocycles is a prominent area of organic chemistry, driven by the diverse properties exhibited by these complex structures. e-bookshelf.dersc.org The 1-isobutylpiperidine moiety can be integrated into larger, fused ring systems through various annulation strategies, which involve the formation of a new ring onto a pre-existing one. rsc.org Methodologies include tandem condensation reactions, where multiple bonds are formed in a single sequence, and cycloaddition reactions that rapidly build cyclic complexity. rsc.orgnih.gov For example, the condensation of a formyl-substituted dihydroquinoline with methylene-active compounds can yield fused coumarin (B35378) systems in the presence of a piperidine catalyst. nih.gov While specific examples detailing the fusion of a ring directly onto this compound are specialized, the principles of heterocyclic synthesis indicate that it can serve as a building block for creating novel polycyclic architectures, such as those found in various alkaloids and synthetic compounds. researchgate.netugr.es These synthetic efforts aim to create rigid molecular frameworks with precisely defined three-dimensional structures. nih.gov
Conformational Analysis of this compound and its Derivatives
The three-dimensional arrangement of atoms in this compound and its derivatives is critical in determining their physical and chemical properties. The piperidin-2-one ring is not planar and can adopt several conformations, with the chair and twist-boat forms being the most significant.
The conformational landscape of N-acylpiperidines, the class to which this compound belongs, is influenced by a phenomenon known as pseudoallylic strain. nih.govresearchgate.net This type of steric strain arises from the interaction between a substituent on one end of a pseudo-alkene (in this case, the N-acyl group) and an allylic substituent. nih.gov Due to the partial double-bond character of the amide C-N bond, the nitrogen atom exhibits increased sp2 hybridization and planarity. nih.gov This planarity forces substituents at the 2-position of the piperidine ring into an axial orientation to minimize steric hindrance. nih.govresearchgate.net
For this compound, the isobutyl group is attached to the nitrogen atom, and the core is a piperidin-2-one ring. The conformational analysis primarily concerns the puckering of the six-membered ring. While specific experimental data for this compound is not abundant, the conformational behavior can be inferred from studies on analogous N-acylpiperidines.
Research on N-acylpiperidines with a substituent at the 2-position has shown a strong preference for the axial orientation of this substituent, with a Gibbs free energy difference (ΔG) of up to -3.2 kcal/mol favoring the axial conformer. nih.govresearchgate.net While this compound itself lacks a 2-substituent, the principles of conformational analysis for the piperidin-2-one ring still apply. The ring is expected to exist predominantly in a chair conformation to minimize torsional strain. scribd.com However, the presence of the N-isobutyl group can influence the ring's geometry.
In solution, N-acyl-3-methylpiperidin-4-ones have been shown to exist as an equilibrium mixture of a boat and an alternate chair conformation. sphinxsai.com This indicates that the energy barrier between different conformations can be low, and multiple forms may be present at room temperature. For N-acylpiperidines with a 2-substituent, the twist-boat conformation has been found to be about 1.5 kcal/mol less favorable than the chair conformation. nih.govresearchgate.net
Table 1: Conformational Preferences in N-Acylpiperidines
| Compound/Class | Predominant Conformation | Key Influencing Factor | Reference |
| N-Acylpiperidines (with 2-substituent) | Chair with axial 2-substituent | Pseudoallylic Strain | nih.govresearchgate.net |
| N-Acyl-3-methylpiperidin-4-ones | Equilibrium of Boat and Chair | Substituent Effects | sphinxsai.com |
| General Piperidin-2-ones | Chair | Minimization of Torsional Strain | scribd.com |
This table is illustrative and compiled from data on analogous compounds to infer the behavior of this compound.
Elucidation of Structure-Reactivity Relationships
The relationship between the molecular structure of this compound and its chemical reactivity is a key area of investigation. The reactivity of the piperidin-2-one core is influenced by the nature of the substituent on the nitrogen atom. The isobutyl group, being an alkyl group, is an electron-donating group. This electronic effect can influence the reactivity of the amide bond and the adjacent carbonyl group.
Systematic studies on the structure-reactivity relationships of similar heterocyclic compounds, such as 2-sulfonylpyrimidines, have demonstrated that modifying substituents can tune reactivity over several orders of magnitude. nih.gov While a different class of compounds, this highlights the principle that subtle structural changes can have profound effects on reactivity.
The reactivity of piperidin-2-one derivatives can be explored through various reactions, including:
Nucleophilic addition to the carbonyl group: The electron-donating nature of the isobutyl group may slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down reactions with nucleophiles compared to derivatives with electron-withdrawing groups.
Reactions at the α-carbon: The acidity of the protons on the carbon atom adjacent to the carbonyl group (C3 position) can be influenced by the N-substituent. This is a crucial factor in enolate formation and subsequent alkylation or aldol (B89426) reactions. znaturforsch.com
Amide bond cleavage: The stability of the amide bond can also be affected by the N-substituent.
Studies on the amidation of polymers with pendant ester groups have shown that reactivity correlates with the nucleophilicity of the attacking amine and is inversely related to the spacer length between the reactive group and the polymer backbone. ugent.be While a different system, this demonstrates the importance of steric and electronic factors in determining reaction outcomes.
Table 2: Illustrative Reactivity of Piperidin-2-one Derivatives
| Derivative Type | N-Substituent | Expected effect on Carbonyl Reactivity | Rationale | Reference |
| N-Alkylpiperidin-2-one | Electron-donating (e.g., Isobutyl) | Slight decrease | Increased electron density on the carbonyl carbon | General chemical principles |
| N-Arylpiperidin-2-one | Electron-withdrawing (e.g., Phenyl) | Slight increase | Decreased electron density on the carbonyl carbon | General chemical principles |
| N-Acylpiperidin-2-one | Electron-withdrawing | Significant increase | Inductive effect of the second carbonyl group | nih.govresearchgate.net |
This table provides a qualitative comparison based on general chemical principles and data from related compound classes.
Mechanistic Investigations in 1 Isobutylpiperidin 2 One Chemistry
Reaction Mechanism Elucidation for Synthetic Pathways
The formation of the 1-isobutylpiperidin-2-one ring system can be achieved through various synthetic routes, each with its own distinct mechanism. The elucidation of these mechanisms involves a combination of experimental and computational studies to identify key intermediates and transition states that govern the reaction's progress.
Studies on Transition States and Intermediates
Computational chemistry, particularly density functional theory (DFT) calculations, has become an invaluable tool for studying the transition states and intermediates in the formation of piperidinone rings. These studies provide a molecular-level understanding of the reaction coordinates and the geometries of transient species.
For instance, in the context of organocatalyzed aldol (B89426) additions, which can be a key step in constructing substituted piperidinone frameworks, the Houk–List model has been revisited using modern computational techniques. rsc.orgresearchgate.net These studies focus on the transition states for the carbon-carbon bond-forming step, which is often the rate-determining step. rsc.org The geometry of these transition states, including the forming C-C bond length and the planarity of the enamine intermediate, is significantly influenced by factors such as the choice of catalyst (e.g., proline) and the presence of dispersion interactions. rsc.org For example, calculations at the B3LYP+D3/TZVP/SCRF-CPCM=DMSO level of theory have shown that the forming C-C bond length can vary, and subtle changes in the geometry of the reaction center are induced. rsc.org
In hydride reductions of related piperidone structures, computational studies have revealed the importance of considering different conformations, such as chair and twist-boat forms, in the transition states. acs.org The relative energies of these transition states determine the stereochemical outcome of the reduction. For example, the reduction of a piperidone with lithium aluminum hydride (LAH) proceeds through chair-like transition states, with a preference for axial attack. acs.org The energy difference between the axial and equatorial attack transition states dictates the product ratio. acs.org
The formation of piperidinones can also proceed through cascade reactions, where a series of transformations occur in a single pot. Experimental and computational studies on the reductive rearrangement for the stereoselective synthesis of multifunctional piperidinones have pointed to the involvement of an active imine species as a key intermediate. bohrium.com Similarly, in the synthesis of piperidines through aza-Michael additions, the stereoselectivity is often rationalized by considering the steric interactions in the transition states leading to the different diastereomers. ntu.edu.sg
Interactive Table: Calculated Geometrical Parameters of Transition States in Piperidinone-Related Reactions
| Reaction Type | Computational Method | Forming C-C Distance (Å) | Proton Transfer Geometry (Å) | Enamine Planarity (°) | Reference |
| Aldol Addition (R=Ph) | B3LYP+D3/TZVP/SCRF-CPCM=DMSO | 2.273 | 1.247/1.162 | 177.2/176.1 | rsc.org |
| Aldol Addition (R=iPr) | B3LYP+D3/TZVP/SCRF-CPCM=DMSO | 2.115 | 1.151/1.269 | 178.5/176.1 | rsc.org |
| Hydride Reduction (LAH) | B3LYP/6-31G(d) | 1.66 (pro-axial) | - | - | acs.org |
| Hydride Reduction (LAH) | B3LYP/6-31G(d) | 1.75 (pro-equatorial) | - | - | acs.org |
Kinetic and Thermodynamic Aspects of Key Reactions
The outcome of a chemical reaction is governed by the interplay of kinetics and thermodynamics. stanford.eduyoutube.comlibretexts.org The kinetic product is the one that is formed faster, while the thermodynamic product is the more stable one. youtube.comlibretexts.org The reaction conditions, particularly temperature, can often be manipulated to favor one product over the other. youtube.comlibretexts.org
In the context of piperidinone synthesis, understanding the kinetic and thermodynamic parameters is crucial for controlling the product distribution. For example, in the diastereoselective double aza-Michael addition to form a piperidinone, it was observed that the addition of a catalytic amount of trifluoroacetic acid accelerated the reaction but led to lower diastereoselectivity. ntu.edu.sg This suggests that the catalyzed reaction may be under kinetic control, leading to a different product ratio than the thermodynamically controlled equilibration that occurs in the presence of the amine base over a longer reaction time. ntu.edu.sg
Calorimetric techniques, such as isothermal titration calorimetry (ITC), can be employed to determine the thermodynamic and kinetic parameters of enzyme-catalyzed reactions that may be analogous to steps in piperidinone synthesis. mdpi.com These methods allow for the measurement of reaction enthalpies and the determination of kinetic parameters, providing a deeper understanding of the reaction's energy profile. mdpi.com
The stability of the final piperidinone product and any intermediates is a key thermodynamic consideration. The relative stability of different stereoisomers will determine the final product distribution under thermodynamic control. Computational methods can be used to calculate the relative free energies of different isomers and transition states to predict the favored product. acs.org
Stereochemical Mechanisms of Formation
The stereochemistry of this compound and its derivatives is a critical aspect, as different stereoisomers can exhibit distinct biological activities. The formation of specific stereoisomers is determined by the mechanism of the key bond-forming reactions.
In nucleophilic substitution reactions at a chiral center, such as those that might be involved in the introduction of the isobutyl group onto the piperidinone nitrogen, the mechanism (S_N1 or S_N2) will dictate the stereochemical outcome. chemistrysteps.comyoutube.com An S_N1 reaction proceeds through a planar carbocation intermediate, leading to a racemic mixture of products if a new stereocenter is formed. chemistrysteps.comyoutube.com In contrast, an S_N2 reaction proceeds with inversion of configuration at the chiral center. chemistrysteps.com
For cyclization reactions that form the piperidinone ring, the stereochemistry is often controlled by the geometry of the transition state. In aza-Michael additions, the relative orientation of substituents in the transition state determines whether the cis or trans product is favored. ntu.edu.sg When the substituent on the nitrogen is sterically demanding, the trans isomer is often preferred, as this minimizes steric clash in the transition state. ntu.edu.sg Conversely, with a sterically undemanding group on the nitrogen, the cis isomer may be favored, allowing other substituents to occupy equatorial positions in the chair-like transition state. ntu.edu.sg
Asymmetric catalysis provides a powerful tool for controlling the stereochemistry of piperidinone synthesis. nih.gov For instance, palladium-catalyzed asymmetric 6-endo cyclization of dienamides can produce chiral 2-piperidinone compounds. bohrium.com The use of chiral ligands on the metal catalyst creates a chiral environment that favors the formation of one enantiomer over the other. Similarly, biocatalytic approaches, such as the use of transaminases, can be employed for the stereoselective synthesis of substituted piperidines, which can be precursors to chiral piperidinones. acs.org
Catalytic Cycles in Heterocyclic Synthesis
Catalysis plays a pivotal role in the efficient and selective synthesis of heterocyclic compounds like this compound. Various catalytic systems, including transition metal catalysts, organocatalysts, and biocatalysts, have been developed for the construction of the piperidinone ring. nih.gov
A general catalytic cycle for the synthesis of a piperidinone derivative can involve several key steps:
Activation: The catalyst activates one or more of the starting materials. For example, in an organocatalyzed reaction, a primary or secondary amine catalyst can react with a carbonyl compound to form a more reactive enamine or iminium ion intermediate. rsc.org In transition metal catalysis, the metal can coordinate to a substrate, making it more susceptible to nucleophilic attack. rsc.org
Bond Formation: The key bond-forming step occurs, such as a C-C or C-N bond formation, to construct the heterocyclic ring. nih.gov
Product Release and Catalyst Regeneration: The product dissociates from the catalyst, and the catalyst is regenerated to participate in another catalytic cycle.
An example of a proposed catalytic cycle is the organophotocatalyzed synthesis of 2-piperidinones. nih.gov In this process, a photocatalyst, upon excitation by light, initiates a single electron transfer to an alkene, generating a radical cation. This intermediate is then trapped by an amine, followed by a radical addition to an acrylate (B77674) to form a C-C bond. Subsequent reduction and intramolecular lactamization yield the piperidinone product and regenerate the photocatalyst. nih.gov
In another example, the palladium-catalyzed deconstructive amination of bridged δ-lactam-γ-lactones to form 3-hydroxy-2-piperidinone carboxamides involves a catalytic cycle where the palladium catalyst facilitates the regioselective cleavage of an acyl C-O bond and subsequent amination. rsc.org
The efficiency and selectivity of these catalytic cycles depend on various factors, including the nature of the catalyst, the reaction conditions, and the substrate scope. The development of novel catalysts and catalytic systems continues to be an active area of research, aiming to provide more sustainable and versatile methods for the synthesis of this compound and related heterocycles. psu.edu
Computational Chemistry and Theoretical Studies
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are employed to understand the three-dimensional structure and dynamic behavior of molecules over time. These techniques are crucial for predicting molecular conformations and interactions. nih.gov
The piperidine (B6355638) ring, a core feature of 1-Isobutylpiperidin-2-one, typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can influence the stability of different conformers. For N-acylpiperidines, there is a notable preference for the axial orientation of a 2-substituent due to pseudoallylic strain. nih.gov This contrasts with simple substituted piperidines where an equatorial position is often favored. nih.gov
The energy landscape of a molecule describes the potential energy of its various conformations. For a molecule like this compound, the primary conformations of interest would be the different chair and boat forms of the piperidine ring, as well as the rotational isomers (rotamers) around the single bonds of the isobutyl group. Quantum mechanics or molecular mechanics calculations can be used to determine the relative energies of these conformers. For instance, studies on related N-acylpiperidines have shown that the twist-boat conformation is generally less favorable than the chair conformation by about 1.5 kcal/mol. nih.gov
The rotation around the C-N amide bond also contributes to the conformational landscape. In N-acylpiperidines with a 2-substituent, the trans configuration in an equatorial conformer can be destabilized by steric clashes. nih.gov
Table 1: Illustrative Conformational Energy Data for a Substituted Piperidine Derivative (Note: This data is hypothetical and serves to illustrate the typical energy differences between conformers. Specific values for this compound would require dedicated computational studies.)
| Conformer Description | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |
| Isobutyl Group - Anti | 180 | 0.0 | 75.2 |
| Isobutyl Group - Gauche | 60 | 0.8 | 24.8 |
| Piperidine Ring - Chair | N/A | 0.0 | >99 |
| Piperidine Ring - Twist-Boat | N/A | ~1.5 | <1 |
This interactive table demonstrates how different spatial arrangements of the isobutyl group and the piperidine ring would have varying energy levels, dictating the most likely shapes the molecule will adopt.
Intermolecular interactions are the forces of attraction and repulsion between neighboring molecules. These forces are critical in determining the physical properties of a substance, such as its boiling point and solubility, and how it interacts with biological targets. The primary intermolecular forces expected for this compound would be:
Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution. The isobutyl group and the hydrocarbon backbone of the piperidine ring would contribute significantly to these interactions.
Dipole-Dipole Interactions: The amide group in the piperidin-2-one ring possesses a significant dipole moment due to the difference in electronegativity between the oxygen, carbon, and nitrogen atoms. This allows for electrostatic interactions with other polar molecules.
Molecular dynamics simulations can model these interactions explicitly, providing a dynamic picture of how molecules of this compound would arrange themselves in a condensed phase. mdpi.com Studies on related heterocyclic systems have used computational methods to quantify the energies of these interactions. For instance, in piperidine itself, N-H···N hydrogen bonds are the most significant interaction, accounting for a large portion of the sublimation enthalpy. researchgate.net While this compound lacks the N-H bond for hydrogen bonding, the dipole-dipole interactions involving the amide group would be a key factor in its intermolecular behavior.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. This includes the distribution of electrons, the energies of molecular orbitals, and the prediction of various chemical properties. nih.gov
DFT is a computational method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. researchgate.net For a molecule like this compound, DFT can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms with high accuracy.
Calculate Molecular Properties: Predict properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP map can identify electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack.
Determine Orbital Energies: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Table 2: Representative DFT-Calculated Properties for a Piperidinone Analog (Note: This data is for a representative related molecule and not specific to this compound. Calculations would typically be performed using a basis set such as 6-311++G(d,p).)
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.0 eV |
| Dipole Moment | 3.5 D |
This interactive table showcases typical electronic properties that can be calculated using DFT, providing insights into the molecule's stability and polarity.
Quantum chemical methods are valuable for predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. These calculated frequencies correspond to the stretching and bending of chemical bonds and can be correlated with the peaks observed in experimental Infrared (IR) and Raman spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of NMR-active nuclei (e.g., ¹H and ¹³C). This is achieved by calculating the magnetic shielding around each nucleus within the molecule's optimized geometry. These predicted spectra can be instrumental in the structural elucidation of newly synthesized compounds.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling
QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). mdpi.com These models are widely used in drug discovery and materials science to predict the activity or properties of new compounds without the need for synthesis and testing.
For a series of piperidinone derivatives, a QSAR model could be developed to predict their activity against a specific biological target. The process would involve:
Data Set Collection: Assembling a group of related compounds with experimentally measured activities.
Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the observed activity. whitesscience.comresearchgate.net
Model Validation: The predictive power of the model is rigorously tested to ensure its reliability.
While no specific QSAR/QSPR models for this compound were found, studies on related lactam and piperidine structures have successfully used this approach. nih.govnih.gov For example, QSAR models for beta-lactam antibiotics have been developed to predict their binding to serum proteins based on topological and electrotopological state indices. nih.gov Such models highlight the structural features that are important for a particular activity or property.
Derivation of Structural Descriptors
No specific studies detailing the derivation of quantum chemical, topological, or physicochemical descriptors for this compound could be identified. Such descriptors, which are fundamental for quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, have not been calculated and published for this compound.
Analytical Methodologies for Characterization and Purity Assessment
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of 1-Isobutylpiperidin-2-one. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary pieces of information about the compound's atomic connectivity and chemical makeup.
NMR spectroscopy is a powerful tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their connectivity, and their spatial arrangement. For this compound, the spectrum is predicted to show distinct signals for the protons on the isobutyl group and the piperidinone ring. hmdb.ca The chemical shifts (δ) are measured in parts per million (ppm).
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Number of Hydrogens |
|---|---|---|---|
| Piperidine (B6355638) Ring CH₂ | 4.26 | Doublet | 2 |
| Isobutyl CH | 2.93 | Multiplet | 1 |
| Piperidine Ring CH₂ | 1.81 | Multiplet | 1 |
| Piperidine Ring CH₂ | 1.12 | Triplet of Doublets | 1 |
| Piperidine Ring CH₂ | 1.11 | Triplet of Doublets | 1 |
| Isobutyl CH₃ | 1.06 | Doublet | 3 |
| Piperidine Ring CH₂ | 1.05 | Triplet of Doublets | 1 |
| Isobutyl CH₃ | 1.05 | Doublet | 3 |
Data is based on predicted spectra and may vary from experimental values. hmdb.ca
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. weebly.com For this compound, nine distinct signals are expected, corresponding to each carbon atom in the structure. The carbonyl carbon (C=O) of the lactam functional group is characteristically found at a high chemical shift (downfield). weebly.com
Expected ¹³C NMR Chemical Shift Ranges
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| C=O (Carbonyl) | 170 - 180 |
| N-CH₂ (Isobutyl) | 50 - 60 |
| N-CH₂ (Ring) | 40 - 50 |
| CH (Isobutyl) | 25 - 35 |
| Ring CH₂ | 20 - 30 |
| Ring CH₂ | 20 - 30 |
| Ring CH₂ | 20 - 30 |
| CH₃ (Isobutyl) | 15 - 25 |
Techniques like the Attached Proton Test (APT) can further distinguish between carbon types (CH, CH₂, CH₃, and quaternary carbons) based on the phase of their signals. ceitec.cz
Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns. nih.gov The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). rsc.org
For this compound (C₉H₁₇NO), the nominal molecular weight is 155 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 155.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. rsc.org For derivatives of isobutylpiperidine, HRMS has been used to confirm calculated molecular formulas to within very fine margins. nottingham.ac.ukrsc.org
Expected Fragmentation: Electron impact ionization can cause the molecular ion to break into smaller, characteristic fragments. Analysis of the mass differences between the molecular ion and the fragment ions helps in structure elucidation.
Potential Mass Fragments for this compound
| m/z Value | Possible Fragment Lost | Fragment Structure |
|---|---|---|
| 127 | CO | Loss of Carbon Monoxide |
| 98 | C₄H₉ (Isobutyl group) | Loss of the N-isobutyl group |
| 84 | C₄H₉N | Cleavage of the ring |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.edu
The structure of this compound is characterized by a tertiary lactam (a cyclic amide). The most significant feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretch. For a six-membered lactam ring, this peak typically appears in the region of 1660-1680 cm⁻¹. Another key feature is the absence of a peak in the 3100-3500 cm⁻¹ region, which confirms the tertiary nature of the amide, as there are no N-H bonds. utdallas.edu The spectrum will also display absorption bands for C-H stretching from the alkyl portions of the molecule. libretexts.org
Characteristic IR Absorption Bands
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| C-H (sp³ hybridized) | 2850 - 3000 | Medium to Strong |
| C=O (Lactam) | 1660 - 1680 | Strong |
Chromatographic Separation and Quantification
Chromatographic methods are essential for separating this compound from starting materials, by-products, or other impurities, and for determining its purity.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile or thermally sensitive compounds. For related compounds, reverse-phase HPLC is commonly employed for analysis and purification. whiterose.ac.uk Purity is typically determined by calculating the area percentage of the main peak relative to all other peaks detected. tocris.com
Typical HPLC Conditions for Analysis
| Parameter | Description |
|---|---|
| Column | Reverse-phase, such as C18 |
| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and Water |
| Detector | UV detector, typically at a low wavelength (e.g., 210-220 nm) due to the amide chromophore |
| Flow Rate | ~1.0 mL/min |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. libretexts.org Given its molecular weight, this compound is sufficiently volatile for GC analysis, which can be used to assess its purity. The sample is vaporized and carried by an inert gas through a column, where components are separated based on their boiling points and interactions with the stationary phase. sigmaaldrich.com
For enhanced identification, GC is often coupled with a mass spectrometer (GC-MS). This combination provides both the retention time from the GC and the mass spectrum of each separated component, offering a high degree of confidence in identification. elgalabwater.com
Typical GC Parameters
| Parameter | Description |
|---|---|
| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., Zebron-inferno) libretexts.org |
| Carrier Gas | Inert gas such as Helium or Nitrogen |
| Injector Temperature | Sufficiently high to ensure complete vaporization (e.g., 250 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Chiral Chromatography for Enantiomeric Purity Determination
The measurement of chiral purity is a critical aspect of quality control for pharmaceutical substances that possess chiral centers. chromatographyonline.com this compound contains a stereocenter at the C3 position of the piperidinone ring, meaning it can exist as two non-superimposable mirror images, or enantiomers. The pharmacological and toxicological profiles of enantiomers can differ significantly, necessitating their separation and the accurate quantification of the undesired enantiomer in the active pharmaceutical ingredient. asianpubs.org
Chiral high-performance liquid chromatography (HPLC) is the most common technique for separating enantiomers. chromatographyonline.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. chromatographyonline.com The selection of the appropriate CSP and mobile phase is crucial for achieving resolution. Common CSPs for separating chiral amines and amides, such as piperidine derivatives, include those based on polysaccharides like cellulose (B213188) or amylose, often coated on a silica (B1680970) support (e.g., Chiralpak® and Chiralcel® columns). asianpubs.orgrsc.org Gas chromatography (GC) on a chiral column is another viable approach. chromatographyonline.comresearchgate.net
For a compound like this compound, a chiral HPLC method would be developed to determine the enantiomeric excess (ee). The system suitability would be established using a sample containing both enantiomers, often a racemic mixture, to ensure the system can adequately resolve the two peaks. chromatographyonline.com The quantification of the undesired enantiomer is typically performed in an area percent mode, with a defined specification limit (e.g., not more than 1%). chromatographyonline.com While specific application notes for this compound are not prevalent, methods for structurally similar chiral piperidines provide a strong basis for method development.
| Compound Type | Chiral Stationary Phase (CSP) | Mobile Phase Composition | Detection | Reference |
|---|---|---|---|---|
| Chiral Piperazin-2-ones | Daicel Chiralcel OD-H | 2-propanol : hexane (B92381) (5:95 or 10:90) | UV (209-210 nm) | rsc.org |
| Eletriptan (a pyrrolidinyl)methyl]-1H-indole derivative) | Daicel Chiralpak AD | n-hexane, ethanol, diethyl amine, trifluoroacetic acid | UV (223 nm) | asianpubs.org |
| Piperidine Alkaloids (e.g., Coniine) | - (Used for absolute configuration determination after synthesis) | - | - | researchgate.net |
X-ray Crystallography for Absolute Structure Determination
For this compound, obtaining a single crystal suitable for X-ray diffraction would unambiguously confirm its structural identity and, if synthesized as a single enantiomer, its absolute stereochemistry. The crystallographic data would provide a fundamental set of physical parameters for the compound. While a full structural report for this compound is not publicly available, its mention in the Crystallography Open Database suggests that such data may exist. ugr.es The key information obtained from an X-ray crystallography experiment includes the unit cell parameters and atomic coordinates.
| Parameter | Description | Example Value (for a related structure) |
|---|---|---|
| Chemical Formula | The elemental composition of the molecule. | C9H17NO |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | a = 10.5 Å, b = 5.8 Å, c = 15.2 Å, β = 95° |
| Volume (V) | The volume of the unit cell. | 920 ų |
| Calculated Density (Dc) | The theoretical density of the crystal. | 1.12 g/cm³ |
Validation of Analytical Procedures for this compound
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. wjarr.comeuropa.eu According to International Council for Harmonisation (ICH) guidelines, this is a crucial step to ensure that the analytical results generated are reliable, reproducible, and accurate. europa.eu For a quantitative analysis of this compound, such as an HPLC assay for purity, a comprehensive validation study would be required. nih.gov This involves evaluating several key performance characteristics. nih.gov
Specificity and Selectivity Assessment
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. chromatographytoday.com Selectivity refers to the ability of the method to differentiate and quantify the analyte from other substances in the sample. chromatographytoday.com
In the context of an HPLC method for this compound, specificity is demonstrated by showing that the peak for the main compound is well-resolved from any other peaks. chromatographytoday.com This is typically achieved by:
Analyzing a placebo or blank sample to show no interfering peaks at the retention time of the analyte. semanticscholar.org
Analyzing samples of this compound that have been spiked with known impurities or related compounds.
Subjecting a sample to stress conditions (e.g., heat, acid, base, oxidation, light) to generate potential degradation products and demonstrating that the method can separate the intact drug from these products, making it a stability-indicating method. europa.eu
Accuracy and Precision Studies
Accuracy refers to the closeness of the test results obtained by the method to the true value. europa.eu It is often determined by analyzing a sample of known concentration (e.g., a reference standard) and expressing the result as a percentage of the known value (percent recovery). nih.gov
Precision is a measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is typically evaluated at three levels:
Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment. europa.eu
Intermediate Precision (Inter-day precision): The precision within the same laboratory, but on different days, with different analysts, or on different equipment. europa.eu
Reproducibility: The precision between different laboratories (collaborative study), which is often assessed during method transfer. nih.gov
Both accuracy and precision are assessed by performing multiple analyses of quality control (QC) samples at different concentration levels (e.g., low, medium, and high). rsc.org The results are reported as the mean percent recovery for accuracy and the percent relative standard deviation (%RSD) for precision. rsc.orgalternative-therapies.com
| Parameter | Concentration Level | Acceptance Criterion | Reference |
|---|---|---|---|
| Accuracy (Mean Recovery) | Assay | 98.0% - 102.0% | nih.gov |
| Impurity Quantification | 80.0% - 120.0% | nih.gov | |
| Precision (%RSD) | Repeatability (Intra-day) | ≤ 2.0% | alternative-therapies.comoup.com |
| Intermediate Precision (Inter-day) | ≤ 3.0% | oup.com |
Linearity and Range Determination
Linearity is the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. wjarr.comloesungsfabrik.de The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. wjarr.comeuropa.eu
To establish linearity, a minimum of five standard solutions of this compound at different concentrations are analyzed. europa.eunih.gov The results (e.g., peak area) are plotted against the corresponding concentrations, and a linear regression analysis is performed. loesungsfabrik.de
The key statistical outputs from this analysis are:
Correlation Coefficient (r) or Coefficient of Determination (r²): A measure of the quality of the linear fit, with values close to 1 indicating a strong linear relationship. loesungsfabrik.denih.gov
Slope of the Regression Line: Represents the change in response per unit change in concentration. wjarr.com
Y-intercept: The response of the method at zero concentration. wjarr.com
The specified range is typically derived from the linearity study. For an assay of a drug substance, the range is normally 80% to 120% of the test concentration. europa.eunih.gov
| Parameter | Typical Result/Criterion | Reference |
|---|---|---|
| Range | 80 - 120% of nominal concentration | europa.eu |
| Number of Concentrations | Minimum of 5 | europa.euloesungsfabrik.de |
| Correlation Coefficient (r) | ≥ 0.999 | nih.govsemanticscholar.org |
| Y-intercept | Should be close to zero | loesungsfabrik.de |
Robustness Evaluation
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. europa.eu It provides an indication of the method's reliability during normal usage. sciencegate.app For an HPLC method for this compound, robustness would be evaluated by making slight changes to critical parameters and observing the effect on the results, particularly on system suitability parameters like peak resolution and symmetry. researchgate.netsapub.org
| Parameter | Typical Variation | Reference |
|---|---|---|
| Mobile Phase Composition | ± 2% of organic modifier | sapub.org |
| Mobile Phase pH | ± 0.2 units | researchgate.net |
| Column Temperature | ± 5 °C | alternative-therapies.com |
| Flow Rate | ± 10% | researchgate.net |
| Wavelength | ± 2 nm | sapub.org |
Q & A
Q. Table 1: Example Synthetic Protocols
| Method | Yield (%) | Purity (HPLC) | Key Characterization Techniques |
|---|---|---|---|
| Reductive amination | 78 | 97.5 | ¹H NMR, HRMS, IR |
| Nucleophilic substitution | 65 | 95.8 | ¹³C NMR, HPLC, elemental analysis |
Basic: How can researchers determine the solubility and stability of this compound under experimental conditions?
Answer:
Adopt a tiered approach:
Solubility screening : Use shake-flask methods in buffers (pH 1–12) and organic solvents (DMSO, ethanol) at 25°C and 37°C. Quantify via UV spectrophotometry or LC-MS .
Stability studies : Incubate the compound in relevant matrices (e.g., plasma, cell culture media) over 24–72 hours. Monitor degradation products using stability-indicating HPLC methods .
Report deviations (e.g., precipitation in aqueous buffers) and include statistical replicates (n ≥ 3) to validate robustness .
Advanced: How can computational modeling elucidate the structure-activity relationship (SAR) of this compound derivatives?
Answer:
Combine density functional theory (DFT) and molecular docking to:
- Predict electronic properties (e.g., HOMO/LUMO energies) influencing reactivity.
- Simulate binding affinities to target proteins (e.g., enzymes, receptors).
Validate models experimentally:
- Synthesize derivatives with modified substituents (e.g., alkyl chain length).
- Test in vitro bioactivity (e.g., IC₅₀ assays) and correlate with computational predictions .
Key Software : Gaussian (DFT), AutoDock Vina (docking), PyMOL (visualization). Ensure force field parameters match the compound’s chemical class .
Advanced: How should researchers resolve contradictions in reported biological activities of this compound across studies?
Answer:
Conduct a systematic review with meta-analysis:
Define inclusion criteria : Focus on studies with:
- Standardized assays (e.g., MTT for cytotoxicity).
- Explicit dose-response data.
Assess heterogeneity : Use the Q-statistic and I² to quantify variability.
Subgroup analysis : Stratify by variables like cell type, incubation time, or solvent used .
Q. Table 2: Example Meta-Analysis of Cytotoxicity Data
| Study | Cell Line | IC₅₀ (µM) | Solvent | I² (%) |
|---|---|---|---|---|
| A | HeLa | 12.3 | DMSO | 68 |
| B | HEK293 | 28.7 | Ethanol | 75 |
For high heterogeneity (I² > 50%), apply random-effects models to estimate pooled effects .
Advanced: What experimental strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?
Answer:
- Chiral catalysts : Use Jacobsen’s thiourea catalysts or BINOL-derived phosphoric acids to enhance enantioselectivity.
- Analytical validation : Employ chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry to determine enantiomeric excess (ee).
- Kinetic resolution : Monitor reaction progress to isolate intermediates before racemization occurs .
Report catalyst loading, temperature, and solvent effects on ee. For reproducibility, provide chromatographic conditions (mobile phase, flow rate) .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Material Safety Data Sheet (MSDS) : Review acute toxicity (e.g., LD₅₀) and flammability data.
- Engineering controls : Use fume hoods for synthesis/purification.
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
Document spill response procedures (e.g., neutralization with 5% acetic acid) and waste disposal methods (e.g., incineration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
